

Application Notes and Protocols: Reactive Extrusion of Polypropylene with Triallyl Trimesate and Peroxide

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Compound of Interest

Compound Name: *Triallyl trimesate*

Cat. No.: *B105629*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the modification of polypropylene (PP) through reactive extrusion using **triallyl trimesate** (TAT) as a coagent and an organic peroxide as an initiator. This process is designed to induce long-chain branching (LCB) in the polypropylene backbone, thereby enhancing its melt strength, processability, and mechanical properties for advanced applications.

Introduction

Linear polypropylene, while a versatile and widely used thermoplastic, often exhibits poor melt strength, limiting its application in processes such as thermoforming, foaming, and blow molding. Reactive extrusion (REX) offers a continuous and efficient method to modify the molecular architecture of PP. By introducing a peroxide initiator, free radicals are generated on the PP chains. In the presence of a multifunctional coagent like **triallyl trimesate**, these macroradicals can undergo addition reactions, leading to the formation of long-chain branches instead of the more common β -scission (degradation).

The use of **triallyl trimesate** as a coagent has been shown to be effective in promoting the formation of LCB-PP. This modification results in materials with higher viscosity and elasticity. Evidence of significant strain hardening in the modified PP confirms the presence of these long-chain branches. Furthermore, this process can lead to the formation of a bimodal

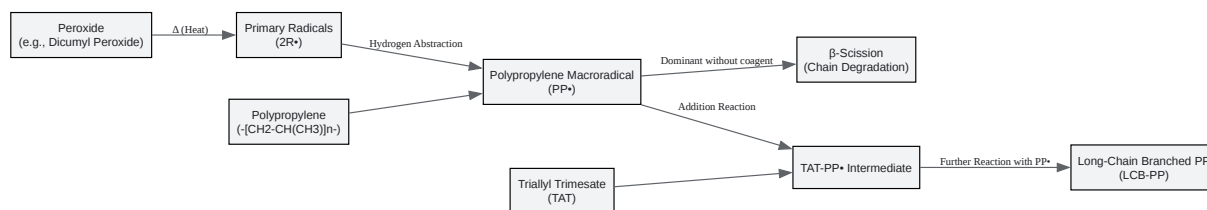
molecular weight distribution, consisting of a population of hyper-branched chains within a matrix of linear chains, and the generation of coagent-rich nanoparticles that can act as nucleating agents, influencing the crystalline structure of the polymer.

Reaction Mechanism and Signaling Pathway

The fundamental chemical transformations during the reactive extrusion of polypropylene with **triallyl trimesate** and peroxide can be summarized in the following key steps:

- **Initiation:** The process begins with the thermal decomposition of the organic peroxide (e.g., dicumyl peroxide) at the high temperatures within the extruder, generating primary free radicals.
- **Hydrogen Abstraction:** These highly reactive primary radicals abstract hydrogen atoms from the polypropylene backbone, creating polypropylene macroradicals.
- **β -Scission vs. Branching:** The PP macroradicals can either undergo β -scission, which leads to a reduction in molecular weight and is the dominant reaction in the absence of a coagent, or they can react with the **triallyl trimesate**.
- **Branching Reaction:** The PP macroradical adds to one of the allyl groups of the **triallyl trimesate** molecule. The resulting radical can then propagate by reacting with another PP macroradical or another **triallyl trimesate** molecule, leading to the formation of a branched structure. The trifunctional nature of **triallyl trimesate** allows for the creation of a complex, long-chain branched architecture.

The interplay between β -scission and the branching reaction is critical and is influenced by the concentrations of peroxide and coagent, as well as the processing conditions.



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Caption: Reaction pathway for LCB-PP formation.

Experimental Protocols

The following protocols are based on typical laboratory-scale reactive extrusion procedures for the modification of polypropylene.

Materials

Material	Supplier Example	Grade/Purity	Purpose
Polypropylene (PP)	Braskem	Homopolymer, Melt Flow Index (MFI) ~4 g/10 min	Base Polymer
Triallyl Trimesate (TAT)	Sigma-Aldrich	$\geq 98\%$	Coagent / Branching Agent
Dicumyl Peroxide (DCP)	Sigma-Aldrich	98%	Initiator
Acetone	Fisher Scientific	ACS Grade	Solvent for peroxide/coagent dispersion

Sample Preparation

- **Drying:** Dry the polypropylene pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
- **Coating:** Prepare a solution of dicumyl peroxide and **triallyl trimesate** in acetone. The concentrations will vary depending on the desired degree of modification (see Table 2 for examples).
- In a container, tumble the dried PP pellets while spraying the acetone solution evenly onto the surface of the pellets.
- Continue to tumble the coated pellets until the acetone has completely evaporated, ensuring a homogenous distribution of the peroxide and coagent.

Reactive Extrusion Protocol

The reactive extrusion is to be carried out using a co-rotating twin-screw extruder.

Parameter	Value
Extruder Type	Co-rotating Twin-Screw Extruder (L/D ratio ≥ 40)
Screw Speed	100 rpm
Throughput	2 kg/h
Temperature Profile	
Zone 1 (Feed)	160°C
Zone 2	170°C
Zone 3	180°C
Zone 4	190°C
Zone 5	200°C
Zone 6	200°C
Zone 7	190°C
Die	185°C

Procedure:

- Set the extruder to the specified temperature profile and allow it to stabilize.
- Feed the coated polypropylene pellets into the extruder using a gravimetric feeder at the set throughput.
- The molten extrudate is passed through a water bath for cooling.
- The cooled strand is then pelletized for subsequent characterization.
- Purge the extruder with neat polypropylene after the run.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of the reactively modified polypropylene.

Table 1: Formulation Compositions

Formulation ID	Polypropylene (wt%)	Dicumyl Peroxide (wt%)	Triallyl Trimesate (wt%)
Neat-PP	100	0	0
DCP-PP	99.9	0.1	0
PP-TAT-1	99.4	0.1	0.5
PP-TAT-2	98.9	0.1	1.0

Table 2: Melt Flow Index (MFI) Data

Test Conditions: 230°C, 2.16 kg load

Formulation ID	MFI (g/10 min)	Change from Neat-PP (%)
Neat-PP	4.0	-
DCP-PP	15.2	+280%
PP-TAT-1	6.8	+70%
PP-TAT-2	3.5	-12.5%

Table 3: Mechanical Properties

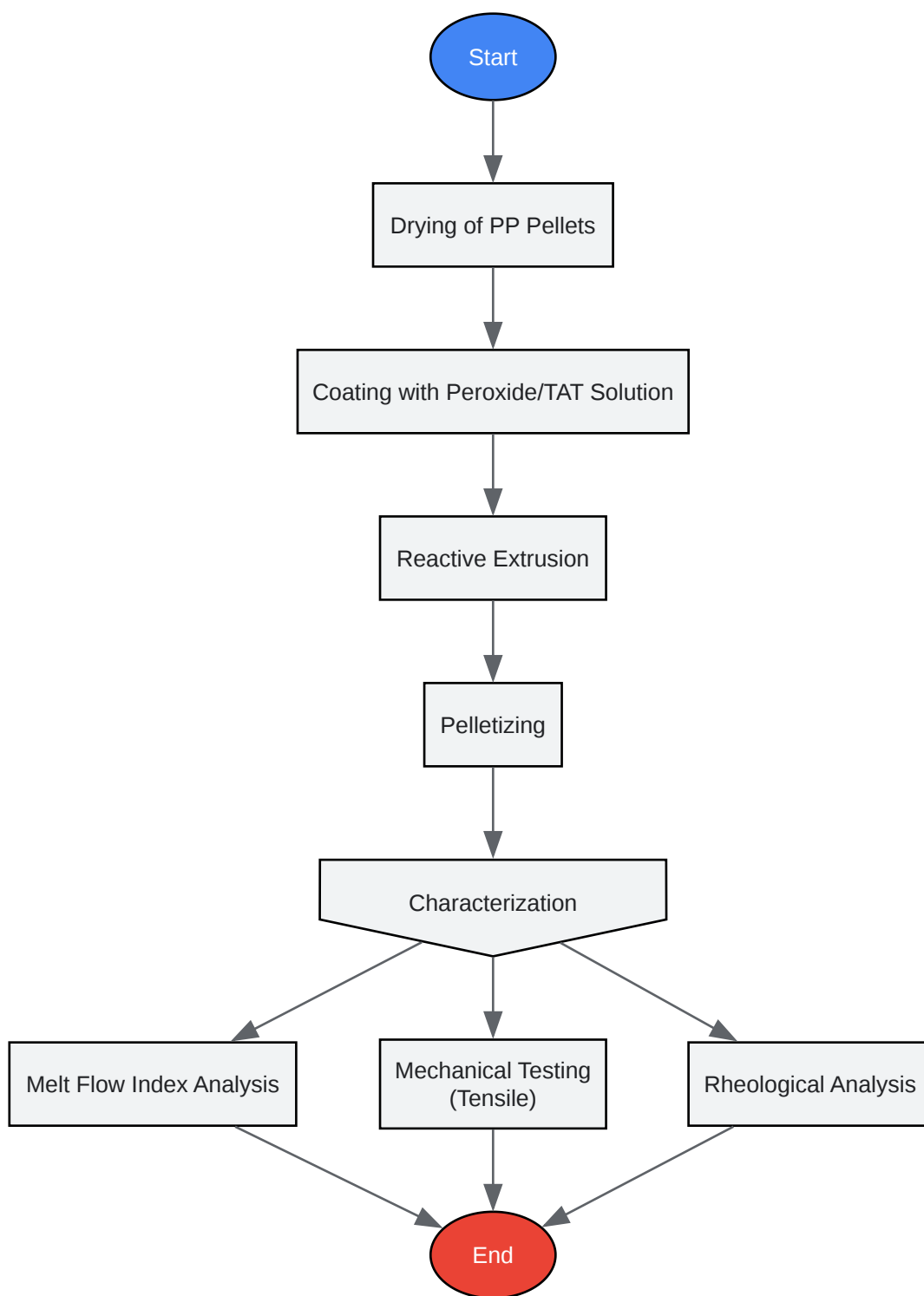
Formulation ID	Tensile Modulus (MPa)	Tensile Strength (MPa)	Elongation at Break (%)
Neat-PP	1500	34	>400
DCP-PP	1550	33	150
PP-TAT-1	1520	34	>400
PP-TAT-2	1510	34	>400

Table 4: Rheological Properties (at 190°C)

Formulation ID	Zero-Shear Viscosity (Pa·s)	Crossover Modulus (Pa)
Neat-PP	2,500	15,000
DCP-PP	800	8,000
PP-TAT-1	4,500	20,000
PP-TAT-2	8,000	28,000

Experimental Workflow and Logical Relationships

The overall experimental process can be visualized as a sequential workflow, from material preparation to characterization.



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Caption: Experimental workflow diagram.

Conclusion

The reactive extrusion of polypropylene with **triallyl trimesate** and a peroxide initiator is a robust method for producing long-chain branched polypropylene with enhanced rheological and mechanical properties. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of polymer modification and material development. Careful control of the formulation and processing parameters is crucial for achieving the desired material characteristics.

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